molecular formula C8H18N2O2 B129636 [(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine CAS No. 146092-08-2

[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine

Cat. No. B129636
M. Wt: 174.24 g/mol
InChI Key: UUOFRXDFODYHPC-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. DMXAA is a member of the family of compounds known as vascular disrupting agents (VDAs), which have been shown to selectively target and destroy the blood vessels that supply tumors with nutrients and oxygen.

Mechanism Of Action

DMXAA exerts its anticancer effects by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor blood vessels. DMXAA has also been shown to activate a signaling pathway known as the cGAS-STING pathway, which plays a key role in the immune response to cancer.

Biochemical And Physiological Effects

DMXAA has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which play a key role in the immune response to cancer. DMXAA has also been shown to increase the levels of reactive oxygen species (ROS) in tumor cells, leading to cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of DMXAA as a research tool is its ability to selectively target and destroy tumor blood vessels, making it a useful tool for studying the role of angiogenesis in cancer. However, DMXAA has also been shown to have off-target effects, including the induction of cytokine production and the activation of the cGAS-STING pathway, which may complicate its use as a research tool.

Future Directions

Future research on DMXAA is likely to focus on its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanisms underlying DMXAA's anticancer effects, including its effects on the immune system and the cGAS-STING pathway. Finally, the development of new [(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine with improved efficacy and safety profiles may lead to the discovery of new anticancer agents.

Synthesis Methods

The synthesis of DMXAA involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with isobutyraldehyde to form the intermediate 5,6-dicyano-2,3-dimethoxy-1,4-benzoquinone (DDQO). DDQO is then reacted with ethylene glycol to form the final product, DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its potential applications in cancer treatment. In preclinical studies, DMXAA has been shown to selectively target and destroy the blood vessels that supply tumors with nutrients and oxygen, leading to tumor cell death. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.

properties

CAS RN

146092-08-2

Product Name

[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine

InChI

InChI=1S/C8H18N2O2/c1-5(2)8-11-6(3-9)7(4-10)12-8/h5-8H,3-4,9-10H2,1-2H3/t6-,7-/m0/s1

InChI Key

UUOFRXDFODYHPC-BQBZGAKWSA-N

Isomeric SMILES

CC(C)C1O[C@H]([C@@H](O1)CN)CN

SMILES

CC(C)C1OC(C(O1)CN)CN

Canonical SMILES

CC(C)C1OC(C(O1)CN)CN

Pictograms

Corrosive; Irritant

synonyms

1,3-Dioxolane-4,5-dimethanamine,2-(1-methylethyl)-,[4S-(2alpha,4alpha,5bta)]-(9CI)

Origin of Product

United States

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